An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1-methylcyclobutane
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclobutane is a halogenated cycloalkane with significant potential in organic synthesis and as a building block in the development of novel therapeutic agents. Its strained four-membered ring and the presence of a tertiary bromine atom confer unique reactivity, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and detailed protocols.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-bromo-1-methylcyclobutane are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed values derived from computational chemistry models.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₉Br | PubChem[1] |
| Molecular Weight | 149.03 g/mol | PubChem[1] |
| IUPAC Name | 1-bromo-1-methylcyclobutane | PubChem[1] |
| CAS Number | 80204-24-6 | PubChem[1] |
| Canonical SMILES | CC1(CCC1)Br | PubChem[1] |
| Boiling Point | Not experimentally determined (Predicted) | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined (Predicted) | - |
| Solubility | Expected to be soluble in organic solvents | - |
| Appearance | Colorless liquid (presumed) | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-bromo-1-methylcyclobutane.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule. Data for this compound is available in the literature, which can be used for structural confirmation.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the cyclobutane (B1203170) ring and the methyl group, as well as a C-Br stretching frequency.
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Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
Synthesis of 1-Bromo-1-methylcyclobutane
A primary method for the synthesis of 1-bromo-1-methylcyclobutane is the hydrobromination of methylenecyclobutane (B73084). This reaction proceeds via an electrophilic addition mechanism.
Experimental Protocol: Hydrobromination of Methylenecyclobutane
Materials:
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Methylenecyclobutane
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Hydrogen bromide (HBr) in acetic acid or as a gas
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Anhydrous diethyl ether or a suitable inert solvent
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Gas inlet tube (if using HBr gas)
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether).
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Cool the solution in an ice bath to 0°C.
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Slowly add a solution of hydrogen bromide in acetic acid dropwise with continuous stirring. Alternatively, bubble dry hydrogen bromide gas through the solution.
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Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).
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Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with brine (saturated sodium chloride solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-bromo-1-methylcyclobutane.
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The crude product can be purified by distillation under reduced pressure.
Reactivity and Reaction Mechanisms
As a tertiary alkyl halide, 1-bromo-1-methylcyclobutane exhibits reactivity dominated by unimolecular substitution (Sₙ1) and elimination (E1 and E2) reactions. The strained cyclobutane ring can also influence reaction pathways.
Nucleophilic Substitution (Sₙ1)
In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695) or water), 1-bromo-1-methylcyclobutane is expected to undergo Sₙ1 reactions. The reaction proceeds through a stable tertiary carbocation intermediate.
Caption: Sₙ1 reaction pathway of 1-bromo-1-methylcyclobutane.
Elimination Reactions (E1 and E2)
Elimination reactions are also prominent for 1-bromo-1-methylcyclobutane, leading to the formation of alkenes. With a strong, bulky base, the E2 mechanism is favored. With a weak base in a polar protic solvent, the E1 mechanism, which also proceeds through the tertiary carbocation, will compete with the Sₙ1 reaction.
Caption: Potential elimination products from 1-bromo-1-methylcyclobutane.
Formation of Grignard Reagent
1-Bromo-1-methylcyclobutane can be used to prepare the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds.
Materials:
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1-Bromo-1-methylcyclobutane
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Iodine crystal (as an initiator)
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Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
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Heating mantle
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Magnetic stirrer
Procedure:
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Set up the apparatus and flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.
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Place the magnesium turnings in the flask.
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Add a small crystal of iodine.
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Add a small amount of anhydrous ether to cover the magnesium.
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In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclobutane in anhydrous ether.
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Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
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Once the reaction has started, add the remaining 1-bromo-1-methylcyclobutane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir and reflux the mixture until most of the magnesium has been consumed.
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The resulting greyish solution is the Grignard reagent, which should be used immediately in subsequent reactions.
Caption: Synthesis of the Grignard reagent from 1-bromo-1-methylcyclobutane.
Safety Information
1-Bromo-1-methylcyclobutane is classified as a flammable liquid and vapor.[1] It is also expected to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-Bromo-1-methylcyclobutane is a versatile reagent with a rich and predictable reactivity profile. Its ability to form a stable tertiary carbocation makes it a good substrate for Sₙ1 reactions, while its structure also allows for facile elimination and Grignard reagent formation. This guide provides a foundational understanding of its properties and reactivity, which will be valuable for researchers and scientists exploring its use in synthetic and medicinal chemistry. Further experimental investigation into its physical properties and reaction kinetics will undoubtedly uncover more of its potential.
